2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
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Overview
Description
2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenylcarbonyl hydrazinylidene moiety, and a chlorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenol with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoate ester under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate.
Reduction: Formation of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinyl]methyl}phenyl 2-chlorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[2-(pyrazinylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
- 2-methoxy-4-{(E)-[2-(pyridinylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
- 2-methoxy-4-{(E)-[2-(benzoyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C22H17ClN2O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-20-13-15(14-24-25-21(26)16-7-3-2-4-8-16)11-12-19(20)29-22(27)17-9-5-6-10-18(17)23/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
KZNFJFLPHBEMOI-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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